molecular formula C8H11N3O2S B14901841 Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate

Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate

Cat. No.: B14901841
M. Wt: 213.26 g/mol
InChI Key: YXLLVQMFUJTRFN-UHFFFAOYSA-N
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Description

Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate is a chemical research compound featuring a pyrimidine core linked to a methyl acetate group via a thioether bridge. This structure is a valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. The compound serves as a versatile precursor for the development of acetohydrazide derivatives, which have shown significant promise in antimicrobial research . The 4-amino group on the pyrimidine ring and the ester functionality offer reactive sites for further chemical modifications, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Research on highly similar scaffolds, such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, demonstrates that this class of compounds can be synthesized and evaluated for efficacy against various bacterial and fungal strains . These derivatives are typically characterized by techniques including 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis to confirm their structure and purity . The primary research value of this compound lies in its role as a building block for new anti-infective agents, aimed at addressing the growing global challenge of antimicrobial resistance . This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 2-(4-amino-6-methylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H11N3O2S/c1-5-3-6(9)11-8(10-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H2,9,10,11)

InChI Key

YXLLVQMFUJTRFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate typically involves the alkylation of 2-amino-6-methylpyrimidine-4-thione with monochloracetic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural similarities with Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate but exhibit distinct substituents, ester groups, or ring saturation, leading to divergent physicochemical and functional properties.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Molecular Formula : C₁₃H₁₇N₂O₃S₂
  • Molar Mass : 325.41 g/mol
  • Key Differences: Ester Group: Ethyl ester (vs. methyl), increasing lipophilicity (higher logP). Pyrimidine Substituent: Thietan-3-yloxy (a sulfur-containing cyclic ether) at position 4 (vs. amino group). Synthesis: Synthesized via reaction with 2-chloromethylthiirane, suggesting susceptibility to ring-opening reactions or nucleophilic substitution at the thietane moiety .

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

  • Molecular Formula : C₈H₁₀N₂O₃S
  • Molar Mass : 214.24 g/mol
  • Key Differences: Pyrimidine Saturation: Partially saturated (1,2,3,4-tetrahydro), reducing aromaticity and increasing conformational flexibility. Substituents: 4-oxo (C=O) and 2-thioxo (C=S) groups (vs. 4-amino and 6-methyl). These electron-withdrawing groups create an electron-deficient ring, contrasting with the electron-rich amino group in the target compound. Reactivity: The thioxo group may participate in tautomerism or serve as a leaving group in substitution reactions .

Data Table: Structural and Functional Comparison

Property This compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Methyl (6-methyl-4-oxo-2-thioxo-tetrahydropyrimidin-5-yl)acetate
Molecular Formula C₉H₁₂N₃O₂S C₁₃H₁₇N₂O₃S₂ C₈H₁₀N₂O₃S
Molar Mass (g/mol) 226.28 325.41 214.24
Pyrimidine Substituents 4-amino, 6-methyl 4-thietan-3-yloxy, 6-methyl 4-oxo, 2-thioxo, 6-methyl
Ester Group Methyl Ethyl Methyl
Ring Saturation Aromatic Aromatic Partially saturated (tetrahydro)
Key Functional Implications Hydrogen-bonding via NH₂; moderate lipophilicity Higher lipophilicity; potential reactivity at thietane Electron-deficient ring; tautomerism possible

Research Findings and Implications

  • Ester Groups : Ethyl esters (Compound 1) may improve membrane permeability in biological systems, whereas methyl esters balance lipophilicity and metabolic stability .
  • Ring Saturation : The aromatic pyrimidine in the target compound likely exhibits greater stability and planar geometry, favoring interactions with biological targets (e.g., enzymes or receptors) compared to the tetrahydro derivative .

Limitations: Direct empirical data (e.g., solubility, logP) for this compound are unavailable; comparisons are inferred from structural analogs. Further studies are needed to validate these hypotheses.

Biological Activity

Methyl 2-((4-amino-6-methylpyrimidin-2-yl)thio)acetate is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group and a thioether linkage, contributing to its unique reactivity. The molecular formula is C9H11N3O2SC_9H_{11}N_3O_2S, and its structure is represented as follows:

Methyl 2 4 amino 6 methylpyrimidin 2 yl thio acetate\text{Methyl 2 4 amino 6 methylpyrimidin 2 yl thio acetate}

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-6-methylpyrimidine with thioacetic acid derivatives. Various synthetic routes have been explored, including:

  • Direct Thioether Formation : Reaction of the pyrimidine derivative with thioacetic acid under acidic conditions.
  • Acylation Methods : Utilizing acyl chlorides to introduce the acetate moiety.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound exhibited an IC50 value of approximately 0.126 μM against the MDA-MB-231 cell line, indicating potent cytotoxicity while sparing normal cells (IC50 = 2.5 μM for MCF10A) .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cellular proliferation pathways, leading to apoptosis in cancer cells.
  • Targeting Enzymatic Activity : It has been noted for its inhibitory effects on matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
  • Regulation of Signaling Pathways : The compound modulates key signaling pathways, including those involving ERK phosphorylation, which is crucial for cell survival and proliferation.

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant reductions in metastatic nodules compared to control groups .
  • Comparative Studies : The compound was compared with known inhibitors such as TAE226, demonstrating superior efficacy in inhibiting lung metastasis of TNBC .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the thioether and amino groups enhances its interaction with biological targets, leading to improved pharmacological profiles compared to other pyrimidine derivatives.

Compound NameStructure CharacteristicsUnique Features
Methyl 2-(4-amino-pyrimidine)Pyrimidine with amino groupAnticancer properties
6-MethylthiouracilPyrimidine derivative with sulfurKnown for antiviral properties
5-MethyluracilMethylated pyrimidineInvolved in RNA synthesis

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